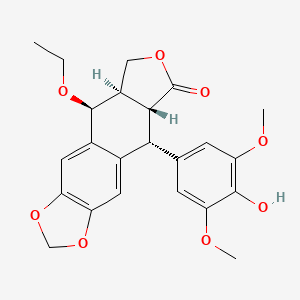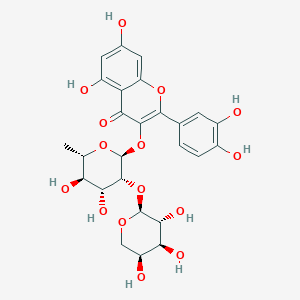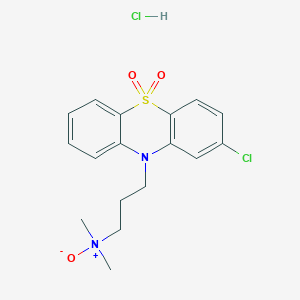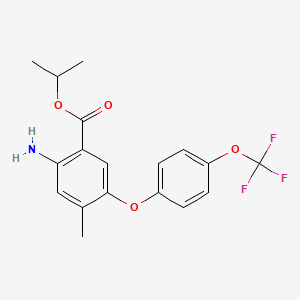![molecular formula C24H17N7O3 B13447015 5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-oxo-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic molecule. It features multiple fused rings, including pyrazoloquinazoline and triazolopyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the triazolopyridine moiety: This step often involves the cyclization of a pyridine derivative with hydrazine and subsequent oxidation.
Coupling of the two moieties: The final step involves coupling the pyrazoloquinazoline and triazolopyridine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation products: Include hydroxylated derivatives.
Reduction products: Include alcohol derivatives.
Substitution products: Include various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and potential to interact with various biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying cellular processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine derivatives: These compounds share the triazolopyridine moiety and exhibit similar biological activities.
Pyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and are also studied for their medicinal properties.
Uniqueness
Structural Complexity: The combination of pyrazoloquinazoline and triazolopyridine moieties in a single molecule is unique and contributes to its diverse biological activities.
Its unique structure allows for a wide range of applications in medicinal chemistry and biological studies, making it a valuable compound for research.
Properties
Molecular Formula |
C24H17N7O3 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-oxo-N-[3-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H17N7O3/c32-22-17-8-1-2-9-19(17)31-21(27-22)18(13-25-31)23(33)26-16-7-5-6-15(12-16)14-30-24(34)29-11-4-3-10-20(29)28-30/h1-13H,14H2,(H,26,33)(H,27,32) |
InChI Key |
DAPDEELYKHNFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)NC4=CC=CC(=C4)CN5C(=O)N6C=CC=CC6=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


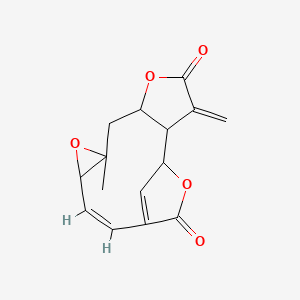
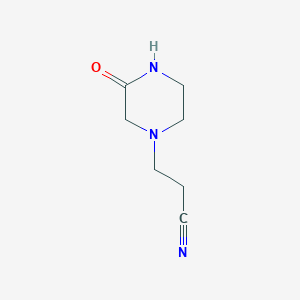

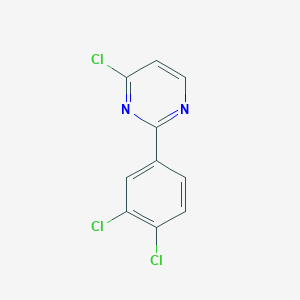
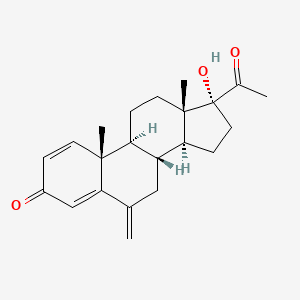
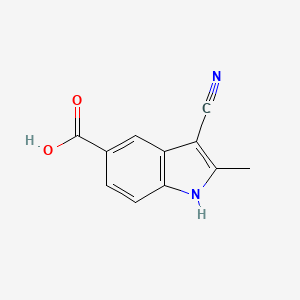
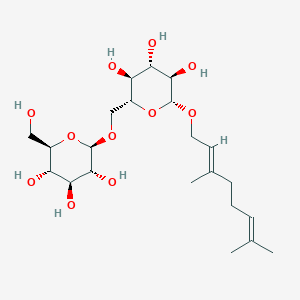
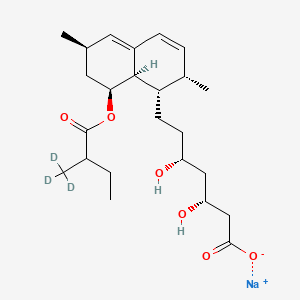
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)

